molecular formula C12H11N3O2 B10968754 3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)-

3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)-

Cat. No.: B10968754
M. Wt: 229.23 g/mol
InChI Key: WFMPORCEPVZMOZ-UHFFFAOYSA-N
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Description

3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an isobenzofuranone core with a pyrazolylamino substituent, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)- can be achieved through several methods. One common approach involves the reaction of indane derivatives with molecular oxygen in subcritical water. This method is environmentally benign and does not require a catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The reaction conditions often involve subcritical water, which acts as a solvent, reagent, and catalyst .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with molecular oxygen can yield isobenzofuran-1,3-dione derivatives .

Scientific Research Applications

3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrazolylamino group in 3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-[(5-methyl-1H-pyrazol-3-yl)amino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H11N3O2/c1-7-6-10(15-14-7)13-11-8-4-2-3-5-9(8)12(16)17-11/h2-6,11H,1H3,(H2,13,14,15)

InChI Key

WFMPORCEPVZMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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